2-Isocyanato-1,3-dimethoxybenzene
Overview
Description
2-Isocyanato-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2-Isocyanato-1,3-dimethoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the isocyanate group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, in an acidic environment, the isocyanate group might be more prone to hydrolysis .
Biological Activity
2-Isocyanato-1,3-dimethoxybenzene (CAS No. 50528-53-5) is an organic compound characterized by its isocyanate functional group and methoxy substitutions on the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
t features:
- Isocyanate group (-N=C=O)
- Two methoxy groups (-OCH₃) at the 1 and 3 positions on the benzene ring.
Antimicrobial Properties
Research indicates that compounds with isocyanate groups often exhibit antimicrobial properties. A study highlighted that derivatives of isocyanates can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve the modification of bacterial proteins and enzymes, leading to disrupted cellular functions .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated significant growth inhibition in human cancer cells, suggesting its potential as an anticancer agent. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Study 1: Antibacterial Activity
A recent investigation into the antibacterial efficacy of this compound showed that it possesses a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study utilized a broth microdilution method to assess the compound's effectiveness .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >128 |
Pseudomonas aeruginosa | >128 |
Study 2: Anticancer Activity
In a study evaluating its anticancer properties, this compound was tested against various human cancer cell lines. The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell types, indicating potent cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
He |
Properties
IUPAC Name |
2-isocyanato-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPHPHMBXRRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371197 | |
Record name | 2-isocyanato-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50528-53-5 | |
Record name | 2-isocyanato-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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